4-Dimethylaminomethyl-2-nitro-phenol
Description
4-Dimethylaminomethyl-2-nitro-phenol is a phenolic compound characterized by a nitro (-NO₂) group at the 2-position and a dimethylaminomethyl (-CH₂N(CH₃)₂) substituent at the 4-position of the benzene ring. This structure combines electron-withdrawing (nitro) and electron-donating (dimethylaminomethyl) groups, creating unique electronic and steric properties.
The dimethylaminomethyl group enhances solubility in polar solvents compared to unsubstituted nitrophenols, while the nitro group contributes to acidity (lower pKa) and reactivity in electrophilic substitution reactions. Synthesis likely involves Mannich-type reactions, where formaldehyde and dimethylamine react with 2-nitrophenol to introduce the aminomethyl group .
Properties
IUPAC Name |
4-[(dimethylamino)methyl]-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)6-7-3-4-9(12)8(5-7)11(13)14/h3-5,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKHMNWUBNPPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylaminomethyl-2-nitro-phenol typically involves the reductive N-methylation of nitro compounds. This process is more attractive and straightforward compared to conventional N-methylation of amines, as it avoids the prepreparation of NH-free amines and significantly shortens the separation and purification steps . Various methylating agents and catalytic systems have been reported for this transformation, including methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide, and formaldehyde .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reductive N-methylation processes, utilizing cost-effective and readily available nitro compounds as raw material feedstocks. The process typically includes sequential hydrogenation and methylation steps, which are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Dimethylaminomethyl-2-nitro-phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using powerful reducing agents like sodium borohydride, which selectively reduces different functional groups without affecting reducible substituents such as nitro and chloride.
Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions due to its strong nucleophilic properties.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, various methylating agents for N-methylation, and catalysts like LiAlH4 and NaBH4 for the preparation of secondary amines .
Major Products Formed
The major products formed from these reactions include secondary amines, azo dyes, and dithiocarbamates, which are important in various industrial applications .
Scientific Research Applications
Pharmaceutical Development
DMAMNP is utilized in the synthesis of various pharmaceutical compounds. Its nitro group can be reduced to an amino group, enabling the creation of biologically active molecules. For example, it has been used as an intermediate in the synthesis of analgesics and anti-inflammatory drugs such as acetaminophen .
Dyes and Pigments
The compound serves as a precursor for the synthesis of dyes and pigments due to its ability to form colored complexes with metal ions. It is particularly useful in the textile industry for dyeing wool, silk, and other fibers .
Agricultural Chemicals
DMAMNP is also involved in producing fungicides and insecticides. Its derivatives have shown efficacy against various agricultural pests and diseases, making it valuable in crop protection strategies .
Environmental Monitoring
Recent studies have highlighted the role of DMAMNP in environmental chemistry, particularly in monitoring nitrophenol levels in air and water samples. Its derivatives are used as indicators for pollution control measures .
Data Tables
| Application Area | Specific Uses | Key Findings/Notes |
|---|---|---|
| Pharmaceutical | Synthesis of analgesics | Intermediate for acetaminophen production |
| Dyes and Pigments | Textile dyeing | Forms colored complexes with metal ions |
| Agricultural Chemicals | Fungicides and insecticides | Effective against specific pests |
| Environmental Monitoring | Pollution indicators | Used to monitor nitrophenol levels |
Case Study 1: Synthesis of Acetaminophen
A study demonstrated the conversion of DMAMNP to acetaminophen through a series of chemical reactions involving reduction processes. The yield was reported at 95%, showcasing its effectiveness as a precursor in pharmaceutical synthesis .
Case Study 2: Environmental Impact Assessment
Research conducted on the atmospheric presence of nitrophenols revealed that DMAMNP could serve as a marker for assessing air quality. The study utilized automated sampling methods to measure concentrations over time, providing insights into pollution trends .
Mechanism of Action
The mechanism of action of 4-Dimethylaminomethyl-2-nitro-phenol involves its interaction with molecular targets and pathways. The compound’s dimethylaminomethyl group acts as a strong nucleophile, enabling it to participate in various catalytic processes. Additionally, the nitro group can undergo reduction to form amino derivatives, which can further interact with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key properties of 4-Dimethylaminomethyl-2-nitro-phenol with structurally related compounds:
*Estimated based on nitro-phenol analogs.
Electronic and Spectroscopic Properties
- Nitro Group Effects: The nitro group in this compound induces strong UV-Vis absorption (~400 nm), similar to 4-nitroanisole (), but with a redshift due to the dimethylaminomethyl donor .
- DFT Studies: Comparative DFT analyses () on azo-phenol derivatives reveal that electron-donating groups like dimethylaminomethyl lower the HOMO-LUMO gap, enhancing charge-transfer interactions.
- Basicity: The dimethylaminomethyl group increases basicity compared to 4-amino-2-nitrophenol, as the tertiary amine stabilizes protonation .
Solubility and Reactivity
- Solubility: The dimethylaminomethyl group improves water solubility relative to 4-nitroanisole () but reduces it compared to sodium 4-nitrophenolate (due to ionizable -OH) .
- Reactivity: Steric hindrance from the dimethylaminomethyl group may slow electrophilic substitution at the 4-position, contrasting with 4-amino-2-nitrophenol, where the amino group activates the ring .
Biological Activity
4-Dimethylaminomethyl-2-nitro-phenol (commonly referred to as DMNP) is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with DMNP.
Chemical Structure and Properties
DMNP is characterized by its nitro and dimethylamino functional groups, which significantly influence its reactivity and biological interactions. Its molecular formula is , with a molecular weight of approximately 196.20 g/mol. The presence of the nitro group can enhance the compound's electrophilicity, which may facilitate interactions with various biological macromolecules.
Mechanisms of Biological Activity
The biological activity of DMNP can be attributed to several mechanisms:
- Enzyme Inhibition : DMNP has been shown to interact with specific enzymes, potentially inhibiting their activity. This interaction can alter metabolic pathways within cells, leading to various physiological effects.
- Receptor Binding : The compound may bind to certain receptors in the body, influencing signal transduction pathways. This binding can modulate cellular responses and affect physiological functions.
- Oxidative Stress Induction : The nitro group in DMNP may contribute to oxidative stress by generating reactive oxygen species (ROS) upon metabolic activation. This can lead to cellular damage and inflammation.
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity in Cancer Research : A study demonstrated that DMNP exhibits significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
- Antimicrobial Properties : Research has shown that DMNP possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis and death .
- Enzyme Interaction Studies : Investigations into the interaction between DMNP and cytochrome P450 enzymes revealed that DMNP acts as a competitive inhibitor, affecting drug metabolism and potentially leading to drug-drug interactions .
Toxicological Considerations
While the biological activities of DMNP are promising, it is essential to consider its toxicological profile. Studies have indicated potential hepatotoxicity and nephrotoxicity at high concentrations, necessitating further research into its safety margins for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
